9alpha-Fluoroprednisolone acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluoroprednisolone acetate typically involves the fluorination of prednisolone acetate. The process begins with the protection of the hydroxyl groups in prednisolone acetate, followed by fluorination at the 9alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The final step involves deprotection to yield this compound .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often starts with diosgenin, a steroid sapogenin extracted from plants. The process involves multiple steps of microbial transformation and chemical modifications, including hydroxylation and dehydrogenation, to achieve the desired corticosteroid structure .
Chemical Reactions Analysis
Types of Reactions: 9alpha-Fluoroprednisolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Fluorination at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Fluorination: Diethylaminosulfur trifluoride (DAST) or Selectfluor.
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of prednisolone acetate .
Scientific Research Applications
9alpha-Fluoroprednisolone acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of corticosteroids.
Medicine: Employed in veterinary medicine for its potent anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of new corticosteroid formulations and drug delivery systems.
Mechanism of Action
9alpha-Fluoroprednisolone acetate exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding results in decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through the inhibition of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory properties but lacks the fluorine atom at the 9alpha position.
Dexamethasone: Another potent glucocorticoid with a fluorine atom at the 9alpha position but differs in its overall structure and potency.
Hydrocortisone: A naturally occurring corticosteroid with less potency compared to 9alpha-Fluoroprednisolone acetate.
Uniqueness: The presence of the fluorine atom at the 9alpha position in this compound enhances its anti-inflammatory potency and stability compared to non-fluorinated corticosteroids. This structural modification allows for more effective binding to the glucocorticoid receptor and prolonged duration of action .
Properties
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h6,8,10,16-18,27,29H,4-5,7,9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCUOMKMBMEYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859340 |
Source
|
Record name | CERAPP_13527 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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